2-(2-methoxyphenyl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-26-18-5-3-2-4-14(18)12-19(25)24-15-6-8-16(9-7-15)27-20-17(13-21)22-10-11-23-20/h2-5,10-11,15-16H,6-9,12H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWKSAGHUMIELJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the cyanopyrazinyl intermediate: This step involves the reaction of a suitable pyrazine derivative with a cyanating agent under controlled conditions to introduce the cyano group.
Cyclohexyl ring functionalization: The cyanopyrazinyl intermediate is then reacted with a cyclohexyl derivative, often using a coupling reagent to facilitate the formation of the desired bond.
Introduction of the methoxyphenylacetamide moiety: The final step involves the acylation of the intermediate with 2-methoxyphenylacetic acid or its derivatives, using a suitable activating agent to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-methoxyphenyl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can facilitate substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce deoxygenated or hydrogenated products.
Wissenschaftliche Forschungsanwendungen
2-(2-methoxyphenyl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: It may be utilized in the synthesis of advanced polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of 2-(2-methoxyphenyl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s methoxy group (electron-donating) contrasts with ISRIB-A14’s chloro substituents (electron-withdrawing), influencing electronic distribution and target binding .
- Solubility : The thiophene and pyrrole analogues (BK74347, BK76135) exhibit lower molecular weights and higher aqueous solubility compared to the target compound, which may affect bioavailability .
Analogues with Modified Cyclohexyl Linkers
Key Observations :
- Halogen Effects: Fluorine in ISRIB-A8 improves pharmacokinetic profiles compared to non-halogenated variants .
Pharmacological and Functional Insights
- Target Compound: Predicted to modulate kinase or GPCR targets due to pyrazine’s affinity for ATP-binding pockets. No direct activity data are available, but structural analogs like ISRIB-A14 show eIF2B antagonism (IC50 = 120 nM) .
- ISRIB-A8 : Demonstrated eIF2B activation at 10 μM, suggesting substituent-dependent functional switching (antagonist vs. agonist) .
- Sulfonamide Analogues : Enhanced binding to sulfotransferases or proteases due to sulfonamide’s polarizable sulfur .
Q & A
Q. Table 1. Synthesis Steps and Conditions
| Step | Reagents/Conditions | Purpose | References |
|---|---|---|---|
| Substitution | Alkaline (K₂CO₃), 2-pyridinemethanol | Introduce heterocyclic groups | |
| Condensation | Cyanoacetic acid, DMF, 80°C | Form acetamide backbone | |
| Purification | Silica gel chromatography | Isolate target compound |
Which analytical techniques are critical for confirming structure and purity?
Q. Basic
- NMR Spectroscopy : 1H/13C NMR identifies functional groups (e.g., methoxyphenyl, cyanopyrazine) and stereochemistry .
- HPLC : Quantifies purity (>95% threshold for biological assays) using C18 columns and UV detection .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ions) .
Advanced : For contradictory data , use 2D NMR (HSQC, HMBC) to resolve overlapping signals or cross-validate with computational models (e.g., density functional theory) .
How can reaction conditions be optimized to improve yield?
Q. Advanced
- Temperature : Maintain 50–80°C to balance reaction rate and by-product formation .
- Catalysts : Piperidine accelerates condensation; triethylamine neutralizes acids .
- Inert Atmosphere : Nitrogen/argon prevents oxidation of sensitive intermediates .
Q. Table 2. Optimization Strategies
| Parameter | Optimal Range | Impact | References |
|---|---|---|---|
| Solvent Polarity | DMF > Ethanol | Higher solubility of intermediates | |
| Catalyst Loading | 10–15 mol% | Maximizes reaction efficiency | |
| Reaction Time | 4–6 hours | Prevents over-degradation |
How to address low solubility in biological assays?
Q. Advanced
- Co-solvents : Use DMSO (≤1% v/v) to enhance solubility without cytotoxicity .
- Prodrug Design : Modify methoxyphenyl or cyanopyrazine groups to improve hydrophilicity .
- Formulation : Encapsulate in cyclodextrins or liposomes for in vivo studies .
What computational methods predict pharmacokinetic properties?
Q. Advanced
- Molecular Docking : AutoDock Vina or Schrödinger Suite to identify target binding sites (e.g., kinase inhibitors) .
- ADMET Prediction : SwissADME or pkCSM for absorption, metabolism, and toxicity profiles .
- QSAR Models : Corrogate structural analogs (e.g., pyrazine derivatives) to predict activity .
How to resolve discrepancies between computational and experimental bioactivity?
Q. Advanced
- Re-evaluate Force Fields : Adjust docking parameters (e.g., solvation effects, flexibility) .
- Validate with In Vitro Assays : Use enzyme inhibition (IC50) or cell viability (MTT) assays to confirm predictions .
- Synchrotron Crystallography : Resolve 3D target-ligand interactions at atomic resolution .
What purification methods isolate the compound from by-products?
Q. Basic
- Flash Chromatography : Gradient elution (hexane → ethyl acetate) for high-throughput separation .
- Recrystallization : Methanol/water mixtures yield crystalline products with >99% purity .
Advanced : Preparative HPLC with C18 columns and acetonitrile/water gradients resolves stereoisomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
